molecular formula C8H10O4 B8134066 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid

Cat. No.: B8134066
M. Wt: 170.16 g/mol
InChI Key: NXIIPIDMZVZZPI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is a carboxylic acid derivative featuring a propynoic acid backbone (C≡C-COOH) linked to a 4-hydroxyoxane (tetrahydrofuran) ring. This compound is cataloged under MFCD32065816 with a purity of 96% and is primarily utilized in synthetic chemistry and pharmaceutical research as a building block for complex molecules .

Properties

IUPAC Name

3-(4-hydroxyoxan-4-yl)prop-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)1-2-8(11)3-5-12-6-4-8/h11H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIIPIDMZVZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the propiolic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 3-(Oxolan-3-yl)prop-2-ynoic Acid

Key Differences :

  • Structure : The hydroxy group is positioned at the 3-yl site of the oxolane ring (vs. 4-yl in the target compound) .
  • Reactivity: Steric and electronic effects of the hydroxy group position could influence cycloaddition reactions (e.g., Huisgen click chemistry).

Aromatic Carboxylic Acids: Caffeic Acid and Ferulic Acid

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :

  • Structure: Propenoic acid backbone with a 3,4-dihydroxyphenyl group .
  • Applications : Antioxidant, anti-inflammatory agent, and reference standard in pharmacological studies.
  • Comparison :
    • The absence of an oxolane ring in caffeic acid reduces steric hindrance, enhancing interaction with enzymatic targets like tyrosinase.
    • The alkyne in the target compound offers orthogonal reactivity (e.g., for bioconjugation) compared to caffeic acid’s α,β-unsaturated carbonyl .

Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic Acid):

  • Structure : Methoxy and hydroxy substitutions on the phenyl ring .
  • Applications : Used in cosmetics (UV protection) and as a precursor in lignin biosynthesis.

Thiazole Derivatives: Propanoic Acid Analogues

Example: 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9) .

  • Structure: Propanoic acid linked to a nitrobenzylidene-substituted thiazole ring.
  • Comparison: Bioactivity: Thiazole rings are known for antimicrobial and anticancer properties, whereas the target compound’s oxolane-alkyne system may target different biological pathways. Synthesis: Both compounds require multi-step syntheses, but the thiazole derivatives involve condensation with aldehydes, contrasting with the alkyne coupling strategies for the target compound.

Danshensu (3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid)

  • Structure: Propanoic acid with a dihydroxyphenyl group and a hydroxylated side chain .
  • Applications : Cardiovascular therapeutic agent (anti-apoptotic effects).
  • Comparison: Stereochemistry: Danshensu’s (2R)-configuration is critical for its bioactivity, whereas the target compound lacks chiral centers.

Biological Activity

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores the compound's biological activity, supported by data tables and recent research findings.

Chemical Structure and Properties

3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid is characterized by its unique structure, which includes a hydroxyl group and an alkyne functional group. The structural formula can be represented as follows:

C7H8O3\text{C}_7\text{H}_8\text{O}_3

The compound's molecular characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines while showing reduced toxicity towards non-cancerous cells.

Key Findings

  • Cell Viability Reduction : Compounds derived from 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid demonstrated a significant reduction in cell viability in A549 non-small cell lung cancer (NSCLC) cells. For instance, certain derivatives reduced A549 cell viability by approximately 50% .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell migration. This is critical for preventing metastasis, a major challenge in cancer treatment .
  • Comparison with Standard Treatments : In comparative studies, these compounds showed efficacy comparable to standard chemotherapeutics such as doxorubicin and cisplatin, suggesting their potential as alternative therapeutic agents .

Antioxidant Properties

In addition to anticancer activity, 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid exhibits notable antioxidant properties. This dual functionality is essential for combating oxidative stress associated with cancer progression.

Antioxidant Activity Assessment

  • DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where specific derivatives showed significant radical scavenging activity, indicating their potential to neutralize free radicals .
  • Ferric Reducing Antioxidant Power (FRAP) : Compounds were also assessed using the FRAP assay, demonstrating superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that these compounds may help mitigate oxidative damage in biological systems .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid and its derivatives:

CompoundCell LineViability Reduction (%)Antioxidant ActivityReference
Compound 12A54950Moderate
Compound 20A54950High (DPPH scavenging)
Compound 22A54945Moderate
Compound 29A54948High (FRAP assay)

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, derivatives of 3-(4-Hydroxyoxan-4-yl)prop-2-ynoic acid were tested against A549 cells. The study found that compounds exhibited a dose-dependent reduction in cell viability and migration capabilities, supporting their potential as effective anticancer agents .

Case Study 2: Comparative Analysis with Chemotherapeutics

A comparative analysis involving standard chemotherapeutics revealed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments in reducing cancer cell viability while maintaining lower toxicity levels towards normal cells .

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